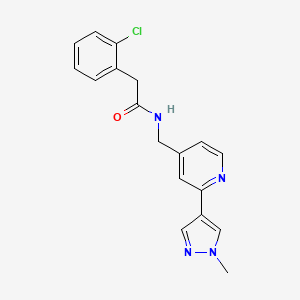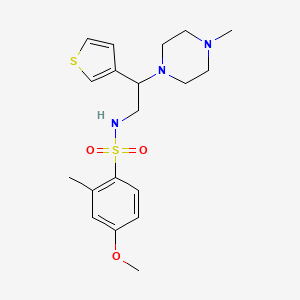
4-methoxy-2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N3O3S2 and its molecular weight is 409.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photosensitizer Applications in Photodynamic Therapy
Benzenesulfonamide derivatives have been explored for their potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. The study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement and Treatment of Cognitive Disorders
Another significant application area for benzenesulfonamide derivatives is in the development of cognitive enhancers. SB-271046, a 5-HT6 antagonist related to the benzenesulfonamide class, has been investigated for its potential to enhance cognition. This compound showed a significant increase in glutamate and aspartate levels in the frontal cortex, suggesting its utility in treating cognitive dysfunction, including conditions like Alzheimer's disease (Miguel-Hidalgo, 2001).
Antifungal and Antimicrobial Applications
Benzenesulfonamide derivatives have also demonstrated potential antifungal and antimicrobial activities. A study by Gul et al. (2016) synthesized new benzenesulfonamides and tested them for cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities and strong inhibition against human cytosolic isoforms, indicating their potential for further anti-tumor and antimicrobial activity studies (Gul et al., 2016).
Neuroprotective and Antipsychotic Effects
Research on thieno[2,3-b][1,5]benzoxazepine derivatives, which share structural similarities with benzenesulfonamide compounds, has highlighted their neuroprotective and antipsychotic effects. Kohara et al. (2002) synthesized compounds demonstrating potent antipsychotic activity, suggesting their application in treating conditions like schizophrenia (Kohara et al., 2002).
Chemosensor Applications
Benzenesulfonamide derivatives can serve as chemosensors for metal ions, an application of interest in analytical chemistry and environmental monitoring. Tharmaraj et al. (2012) developed a chemosensor for Ag(+) ion, demonstrating high selectivity and sensitivity, attributed to an increase in intramolecular charge transfer upon binding to Ag(+) (Tharmaraj, Devi, & Pitchumani, 2012).
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-15-12-17(25-3)4-5-19(15)27(23,24)20-13-18(16-6-11-26-14-16)22-9-7-21(2)8-10-22/h4-6,11-12,14,18,20H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBJDWSPLWIFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxybenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2771546.png)
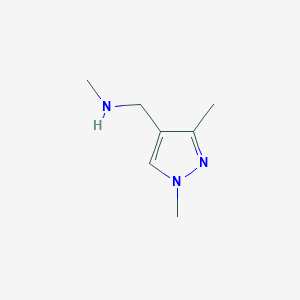

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2771553.png)

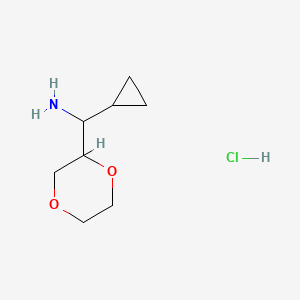

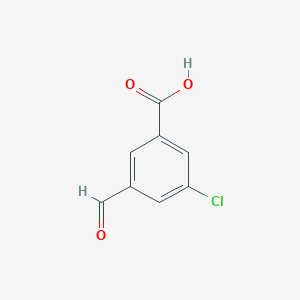
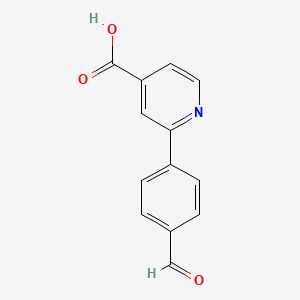
![N1-(4-chlorobenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2771563.png)

![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)
